Potassium sodium D-glucarate

Description

BenchChem offers high-quality Potassium sodium D-glucarate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium sodium D-glucarate including the price, delivery time, and more detailed information at info@benchchem.com.

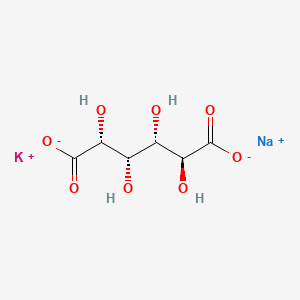

Structure

3D Structure of Parent

Properties

CAS No. |

36221-96-2 |

|---|---|

Molecular Formula |

C6H8KNaO8 |

Molecular Weight |

270.21 g/mol |

IUPAC Name |

potassium;sodium;(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate |

InChI |

InChI=1S/C6H10O8.K.Na/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;;/h1-4,7-10H,(H,11,12)(H,13,14);;/q;2*+1/p-2/t1-,2-,3-,4+;;/m0../s1 |

InChI Key |

PZMMRBUBRPNFIL-SDFKWCIISA-L |

Isomeric SMILES |

[C@H]([C@@H]([C@@H](C(=O)[O-])O)O)([C@H](C(=O)[O-])O)O.[Na+].[K+] |

Canonical SMILES |

C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.[Na+].[K+] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Solubility of Potassium Sodium D-Glucarate in Aqueous Solutions

The following technical guide details the solubility characteristics, thermodynamic behavior, and experimental characterization of Potassium Sodium D-Glucarate in aqueous solutions.

Executive Summary

Potassium Sodium D-glucarate (also known as Potassium Sodium Saccharate; CAS: 36221-96-2) is the mixed alkali metal salt of D-glucaric acid. Unlike its alkaline earth counterpart, Calcium D-glucarate (which is sparingly soluble at ~0.06 wt%), the potassium-sodium double salt exhibits high aqueous solubility . This property makes it a critical sequestering agent and stabilizer in pharmaceutical formulations and industrial detergent systems where liquid-phase homogeneity is required.

This guide analyzes the physicochemical basis of this solubility, contrasts it with mono-cationic analogs, and provides a validated protocol for precise solubility determination.

Physicochemical Characterization

Chemical Identity & Structure

D-glucaric acid (C₆H₁₀O₈) is a dicarboxylic sugar acid derived from the oxidation of D-glucose. In aqueous environments, it exists in equilibrium with its lactones (1,4-lactone and 6,3-lactone). The introduction of strong bases (KOH, NaOH) neutralizes the carboxylic acid groups, preventing lactonization and stabilizing the open-chain dicarboxylate form.

-

IUPAC Name: Potassium;sodium;(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate

-

Molecular Formula: C₆H₈KNaO₈

-

Molecular Weight: ~248.2 g/mol (anhydrous basis)[1]

Solubility Mechanism: The Double Salt Effect

The high solubility of Potassium Sodium D-glucarate compared to the calcium salt or even the monopotassium salt can be attributed to the Entropy of Mixing in the crystal lattice and the Hydration Enthalpy of the mixed cations.

-

Lattice Energy Disruption: The presence of two distinct cations (

and -

Hydration Shell Dynamics: Both

and

Figure 1: Thermodynamic pathway of Potassium Sodium D-glucarate dissolution. The mixed-cation lattice requires less energy to disrupt than homocationic lattices, while hydration drives the equilibrium forward.

Comparative Solubility Data

While specific solubility curves for the double salt are often proprietary to industrial datasheets, the hierarchy of solubility among D-glucarate salts is established based on cation hydration enthalpies and lattice energies.

| Compound | Formula | Solubility (25°C) | Solubility Class | Key Driver |

| Calcium D-Glucarate | ~0.06 g/100mL | Sparingly Soluble | High Lattice Energy (Divalent cation) | |

| Monopotassium D-Glucarate | ~1.7 - 5.0 g/100mL | Moderately Soluble | Hydrogen bonding in acid salt | |

| Potassium Sodium D-Glucarate | > 50 g/100mL * | Highly Soluble | Lattice mismatch & High Hydration | |

| Potassium Sodium Tartrate | 63 g/100mL | Very Soluble | Structural Analogue (Rochelle Salt) |

*Note: The value for K-Na D-glucarate is inferred from its industrial application as a concentrated liquid sequestrant and its structural similarity to Rochelle Salt.

Experimental Protocol: Determination of Saturation Solubility

For researchers requiring precise thermodynamic data (e.g., for formulation stability studies), the following Isothermal Saturation Method is the gold standard. This protocol minimizes errors from supersaturation and lactone hydrolysis.

Reagents & Equipment

-

Substance: Potassium Sodium D-glucarate (High Purity >98%).

-

Solvent: HPLC-grade degassed water (to prevent carbonate formation).

-

Equipment: Thermostatted shaker bath (±0.1°C), 0.45 µm PTFE syringe filters, HPLC or Refractometer.

Workflow Diagram

Figure 2: Validated workflow for determining the solubility limit of alkali glucarates.

Step-by-Step Methodology

-

Preparation: Add excess Potassium Sodium D-glucarate to 50 mL of water in a jacketed glass vessel.

-

Equilibration: Agitate at the target temperature (e.g., 25.0°C) for 48 hours.

-

Critical Check: Measure pH.[2] If pH < 7, slight hydrolysis may have occurred; adjust with dilute KOH/NaOH if necessary to maintain the salt form.

-

-

Sampling: Stop agitation and allow the solid to settle for 1 hour at temperature.

-

Filtration: Withdraw the supernatant using a pre-warmed syringe and filter through a 0.45 µm membrane. Crucial: The filter and syringe must be at the same temperature as the solution to prevent crystallization during filtration.

-

Quantification (Gravimetric):

-

Weigh a pre-dried weighing dish (

). -

Add filtrate and weigh (

). -

Dry to constant weight at 105°C (

). -

Calculation:

-

Applications & Formulation Insights

Sequestration & Chelation

Potassium Sodium D-glucarate is utilized primarily for its ability to sequester divalent metal ions (

-

Mechanism: The hydroxyl groups on the glucarate backbone coordinate with metal ions, preventing precipitation.

-

Advantage: Unlike EDTA, it is biodegradable. Unlike Gluconate, it has a dicarboxylate structure offering different stability constants.

Pharmaceutical Stabilization

In drug development, this salt is used to buffer aqueous solutions and prevent the precipitation of active pharmaceutical ingredients (APIs) that are sensitive to calcium ions. Its high solubility ensures that the "common ion effect" does not lead to the precipitation of the less soluble Calcium D-glucarate if calcium is present as an impurity.

References

-

Chemical Identity: Potassium sodium D-glucarate. CAS 36221-96-2. National Center for Biotechnology Information. PubChem Compound Summary. Link

-

Comparative Solubility (Monopotassium Salt): Solubility of D-Glucaric acid salts. National Institutes of Health (NIH) / PMC. Link

-

Industrial Application: Chelating agents in detergent formulations. Google Patents US3801709A. Link

- Thermodynamic Principles:Solubility of alkali metal carboxylates. Journal of Chemical & Engineering Data. (General Reference for thermodynamic behavior of mixed salts).

-

Structural Analogue: Potassium Sodium Tartrate (Rochelle Salt) Solubility. Sigma-Aldrich Solubility Table. Link

Sources

Mechanism of Beta-Glucuronidase Inhibition by D-Glucarate Salts

A Technical Deep Dive for Drug Development & Research Professionals

Executive Summary

Beta-glucuronidase (GUS) is a critical lysosomal and bacterial enzyme responsible for the deconjugation of glucuronides, a process that reverses Phase II hepatic detoxification.[1] While essential for the recycling of endogenous compounds, elevated GUS activity—particularly from enteric E. coli—is implicated in the enterohepatic recirculation of toxins, carcinogens, and estrogens.

This guide details the molecular mechanism by which Calcium D-Glucarate (a stable nutritional supplement) functions as a prodrug for D-glucaro-1,4-lactone , a potent competitive inhibitor of GUS. We provide a validated experimental framework for quantifying this inhibition, supported by kinetic data and structural transition-state theory.

The Molecular Players

To understand the inhibition mechanism, we must first characterize the three distinct chemical entities involved in the pathway.

| Entity | Role | Chemical Nature | Key Characteristic |

| Calcium D-Glucarate | Prodrug / Precursor | Calcium salt of D-glucaric acid.[2] | Stable, water-soluble, biologically inactive until acidified. |

| D-Glucaric Acid | Intermediate | Dicarboxylic acid derivative of glucose.[3] | Exists in equilibrium with its lactones; pH-dependent stability.[4] |

| D-Glucaro-1,4-Lactone | Active Inhibitor | Monolactone of glucaric acid. | Potent competitive inhibitor (Ki |

The Enzyme: Beta-Glucuronidase (GUS)[2][7][8]

-

Source: Mammalian (lysosomal) and Bacterial (microbiome, primarily E. coli).[9]

-

Function: Hydrolyzes the

-glycosidic bond between glucuronic acid and a substrate (aglycone). -

Structural Note: Bacterial GUS contains a specific loop (Loop 1) at the tetramer interface that is often targeted by selective inhibitors, though D-glucaro-1,4-lactone is a broad-spectrum inhibitor affecting both mammalian and bacterial isoforms due to active site conservation.

Mechanistic Deep Dive

The inhibition of beta-glucuronidase by D-glucarate salts is not direct; it relies on a pH-dependent metabolic activation followed by high-affinity binding.

A. Metabolic Activation & Equilibrium

Calcium D-glucarate is ingested and enters the acidic environment of the stomach (pH 1.0–3.0). Here, the calcium ion dissociates, yielding D-glucaric acid. Under these acidic conditions, D-glucaric acid undergoes rapid intramolecular esterification to form two distinct lactones in equilibrium:

Key Insight: The 1,4-lactone is the thermodynamically favored species for enzyme inhibition. In the neutral pH of the small intestine and blood (pH 7.4), the lactone slowly hydrolyzes back to the acid, but sufficient concentrations persist to inhibit GUS activity in the gut and target tissues.

B. Kinetic Mechanism: Competitive Inhibition

D-glucaro-1,4-lactone acts as a competitive inhibitor .

-

Binding Site: It competes directly with the natural substrate (glucuronide) for the active site of the GUS enzyme.

-

Kinetic Signature: In a Lineweaver-Burk plot (1/V vs. 1/[S]), the presence of the inhibitor increases the apparent

(Michaelis constant) without altering -

Potency: The inhibition constant (

) for D-glucaro-1,4-lactone against E. coli GUS is approximately 170 nM , making it orders of magnitude more potent than D-glucuronic acid (

C. Structural Basis: Transition State Mimicry

The high affinity of D-glucaro-1,4-lactone arises from its ability to mimic the oxocarbenium ion-like transition state of the hydrolysis reaction.

-

Substrate Geometry: The natural substrate (glucuronide) is in a chair conformation.

-

Transition State: During hydrolysis, the pyranose ring distorts into a half-chair or boat conformation, developing partial positive charge and planarity at the anomeric carbon (C1) and ring oxygen (O5).[5]

-

Inhibitor Mimicry: The 1,4-lactone ring of the inhibitor forces a conformation that geometrically resembles this distorted, planar transition state. The enzyme binds this "transition state analogue" much more tightly than the ground-state substrate.

Visualization: The Inhibition Pathway

Figure 1: The activation pathway of Calcium D-Glucarate to D-Glucaro-1,4-Lactone and the subsequent competitive inhibition of Beta-Glucuronidase, preventing toxin deconjugation.

Experimental Protocol: Quantifying Inhibition

This protocol describes the determination of the

Reagents & Preparation[9][11][12][13][14]

-

Assay Buffer: 50 mM HEPES or Potassium Phosphate, pH 6.8 (Optimal for E. coli GUS).

-

Enzyme: E. coli Beta-Glucuronidase (Type VII-A, lyophilized).[7] Reconstitute to 1 mg/mL in buffer.

-

Substrate: p-Nitrophenyl-

-D-glucuronide (PNPG). Prepare 10 mM stock in buffer. -

Inhibitor: D-Glucaro-1,4-lactone.[7][9][10][15]

-

Note: If starting from Calcium D-Glucarate, you must acidify to generate the lactone. For precise kinetic work, purchase pure D-saccharic acid 1,4-lactone monohydrate . Dissolve in water immediately prior to use to prevent hydrolysis.

-

Step-by-Step Workflow

Step 1: Baseline Activity Determination

-

In a 96-well microplate, add 160 µL Assay Buffer .

-

Add 20 µL Enzyme Solution (diluted to ~0.1 U/mL final activity).

-

Incubate at 37°C for 10 minutes.

-

Add 20 µL PNPG Substrate (1 mM final concentration).

-

Measure: Monitor Absorbance at 405 nm (formation of p-nitrophenol) every 30 seconds for 10 minutes.

-

Calculate the slope (Velocity,

).

Step 2: Inhibition Assay

-

Prepare a dilution series of D-glucaro-1,4-lactone (e.g., 10 nM to 10 µM).

-

Add 140 µL Assay Buffer to wells.

-

Add 20 µL Inhibitor (varying concentrations).

-

Add 20 µL Enzyme Solution . Incubate 10 mins at 37°C to allow binding equilibrium.

-

Initiate reaction with 20 µL PNPG Substrate .

-

Measure kinetics at 405 nm.

Data Analysis

-

IC50: Plot Initial Velocity (

) vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve. -

Ki Determination: Perform the assay at multiple substrate concentrations (e.g., 0.5, 1.0, 2.0, 4.0 mM PNPG).

-

Lineweaver-Burk Plot: Plot

vs.-

Validation: The lines should intersect at the Y-axis (

), confirming competitive inhibition. -

Calculate

using the equation:

-

Physiological Implications: The "Detox" Loop

The clinical relevance of this mechanism lies in the interruption of Enterohepatic Circulation .

-

Glucuronidation (Phase II): The liver conjugates toxins (xenobiotics) and hormones (estrogen) with glucuronic acid to make them water-soluble for excretion in bile.

-

Deconjugation (The Problem): Once in the intestine, bacterial GUS hydrolyzes the bond, releasing the free toxin/hormone.

-

Reabsorption: The free lipophilic toxin is reabsorbed into the portal blood, increasing systemic exposure.

-

Intervention: D-glucaro-1,4-lactone inhibits enteric GUS, keeping the toxin conjugated.

-

Result: The conjugated toxin is safely excreted in feces.

Therapeutic Applications:

-

Estrogen Regulation: Reduction of circulating estrogen levels in hormone-dependent cancers (Breast, Prostate).

-

Carcinogen Detox: Increased clearance of polycyclic aromatic hydrocarbons (PAHs) and nitrosamines.

References

-

Walaszek, Z., et al. (1997). D-Glucaric acid and cancer prevention.[10] Cancer Detection and Prevention.[1]

-

Dwivedi, C., et al. (1990). Effect of calcium glucarate on beta-glucuronidase activity and glucarate content of certain vegetables and fruits. Biochemical Medicine and Metabolic Biology.

-

Wallace, B.D., et al. (2010).[1] Structure and inhibition of microbiome beta-glucuronidases targeted to reduce drug toxicity.[9] Science.[1]

-

Sigma-Aldrich. (2024). Beta-Glucuronidase from E. coli - Product Information.[2][7]

-

Zółtaszek, R., et al. (2008). The biological role of D-glucaric acid and its derivatives: potential use in medicine.[10] Postepy Hig Med Dosw.

Sources

- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. researchcommons.waikato.ac.nz [researchcommons.waikato.ac.nz]

- 5. Glycosidase inhibition: assessing mimicry of the transition state - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. How to Synthesise High Purity, Crystalline d‐Glucaric Acid Selectively - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of S- or N-glycomimetics of d-galactono-1,4-lactone: inhibitors of a β-galactofuranosidase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. US10711009B2 - Method of preparing d-glucaro-1,4:6,3-dilactone - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. D-glucaro-1,4-lactone: its excretion in the bile and urine and effect on the biliary secretion of beta-glucuronidase after oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Stability Profile: Potassium Sodium Saccharate (D-Glucarate)

Document Control:

-

Type: Technical Guidance / Whitepaper

-

Subject: Physicochemical Characterization & Thermodynamic Stability

-

Target: Drug Development & Formulation Scientists

Executive Summary & Chemical Identity[1]

Potassium Sodium Saccharate (often chemically defined as the potassium sodium salt of D-saccharic acid or D-glucaric acid) represents a niche but critical class of sequestering agents and stabilizers. Unlike the ubiquitous Potassium Sodium Tartrate (Rochelle Salt), the saccharate analogue is utilized primarily for its high-affinity chelation thermodynamics, particularly in stabilizing supersaturated solutions of calcium (e.g., preventing precipitation in calcium gluconate formulations).

Critical Disambiguation:

-

Target Molecule: Potassium Sodium D-Glucarate (C₆H₈KNaO₈ · nH₂O).[1] Derived from the oxidation of glucose.

-

NOT: Potassium Sodium Tartrate (Rochelle Salt).

-

NOT: Potassium Saccharin (Sweetener).[2]

Physicochemical Data Table

| Property | Value / Descriptor | Source / Note |

| IUPAC Name | Potassium sodium (2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate | PubChem [1] |

| CAS Number | 460054-48-2 (Dihydrate) | FDA/GSRS [2] |

| Molecular Formula | C₆H₁₂KNaO₁₀ (Dihydrate) | [1] |

| Molecular Weight | 306.24 g/mol (Dihydrate) | [1] |

| Physical State | White crystalline powder | [3] |

| Solubility | Freely soluble in water; insoluble in ethanol | [4] |

| Melting Point | ~188°C (Decomposition) | Inferred from K-Saccharate [3] |

| Thermodynamic Function | Sequestering Agent / Crystal Growth Inhibitor | [5] |

Thermodynamic Stability Profile

The thermodynamic stability of Potassium Sodium Saccharate must be evaluated across two distinct phases: the Solid State (lattice energy and hydration) and the Solution State (complexation thermodynamics).

Solid-State Thermodynamics (Crystal Lattice)

Potassium Sodium Saccharate typically crystallizes as a dihydrate . The thermodynamic stability of this hydrate is governed by the water activity (

-

Dehydration Enthalpy: The transition from dihydrate to anhydrous form is endothermic. Experimental data on the double salt is limited, but analogous sugar-acid salts typically exhibit dehydration events between 60°C and 110°C .

-

Lattice Stability: The heterionic lattice (K⁺ and Na⁺) generally provides higher lattice energy than single salts due to efficient packing (similar to the piezoelectric stability of Rochelle salt), but this also creates a metastable region where humidity fluctuations can induce caking.

Solution Thermodynamics (Chelation & Entropy)

The primary value of saccharate in drug development is its ability to sequester divalent cations (Ca²⁺, Mg²⁺). This is an entropy-driven process .

-

Stability Constant (

): For Calcium Saccharate, -

Mechanism: The release of ordered hydration shells around the free metal ion upon chelation leads to a positive change in entropy (

), driving the Gibbs Free Energy (

Experimental Protocols (Self-Validating Systems)

Since specific literature data for the double salt is sparse compared to the mono-salts, the following protocols are designed to generate the missing thermodynamic data required for regulatory filing (IND/NDA).

Protocol A: Differential Scanning Calorimetry (DSC) for Hydrate Stability

Objective: Determine the dehydration temperature and melting/decomposition onset.

-

Sample Prep: Weigh 3–5 mg of Potassium Sodium Saccharate Dihydrate into a hermetically sealed aluminum pan with a pinhole (to allow moisture escape without pressure buildup).

-

Reference: Empty aluminum pan.

-

Ramp: Heat from 25°C to 250°C at 10°C/min under Nitrogen purge (50 mL/min).

-

Validation Criteria:

-

Event 1 (Endotherm): Broad peak ~80–120°C corresponds to loss of 2H₂O. Calculate

by integrating this peak. -

Event 2 (Exotherm/Endotherm): Sharp peak >180°C indicates melting followed immediately by decomposition (charring).

-

-

Data Output: If the mass loss in TGA (run in parallel) matches theoretical water content (11.76%), the hydrate stoichiometry is confirmed.

Protocol B: Solubility Product ( ) Determination via Conductivity

Objective: Determine the thermodynamic solubility limit.

-

Saturation: Add excess Potassium Sodium Saccharate to degassed, deionized water at 25°C. Stir for 24 hours.

-

Filtration: Filter through a 0.22 µm PVDF membrane (thermostatted).

-

Measurement: Measure the conductivity (

) of the filtrate. -

Calculation:

Use the Onsager limiting law to extrapolate to infinite dilution if necessary, or use Ion Chromatography (IC) for direct quantification of Saccharate concentration. -

Self-Validation: The pH of the solution should remain neutral (6.5–7.5). A significant drift indicates hydrolysis or contamination with saccharic acid lactones.

Visualization of Stability Dynamics[2]

Diagram 1: Thermodynamic Stability & Degradation Pathway

This diagram illustrates the physical and chemical stability boundaries of the molecule.

Caption: Stability pathways showing reversible hydration (yellow) and irreversible acid-catalyzed degradation (red).

Diagram 2: Formulation Stabilization Logic

How Potassium Sodium Saccharate stabilizes supersaturated drug formulations (e.g., Calcium Gluconate).

Caption: Mechanism of action: Saccharate interferes with nucleation kinetics, stabilizing supersaturated states.

References

-

PubChem. (2025).[3] Potassium sodium saccharate dihydrate.[3] National Library of Medicine. Retrieved from [Link]

-

FDA/NCATS. (2024). Global Substance Registration System (GSRS): Potassium Sodium Saccharate.[3] Inxight Drugs.[4][5] Retrieved from [Link]

-

Garcia, A. C., et al. (2016). Calcium d-Saccharate: Aqueous Solubility, Complex Formation, and Stabilization of Supersaturation. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

- Google Patents. (1974). Fragrance retention by chelating agent coated talc (Use of Potassium Sodium Saccharate). US Patent 3801709A.

Sources

- 1. lpi.usra.edu [lpi.usra.edu]

- 2. fao.org [fao.org]

- 3. Potassium sodium saccharate dihydate | C6H12KNaO10 | CID 90478716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Specifications, Uses, SDS of Potassium Saccharate Manufacturers [kingofchemicals.com]

- 5. Effect of processing and formulation variables on the stability of a salt of a weakly basic drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

Potassium sodium D-glucarate safety data sheet (SDS) research grade

An In-Depth Technical Guide to the Safe Handling of Research-Grade Potassium sodium D-glucarate

Section 1: Compound Identification and Introduction

Potassium sodium D-glucarate (Molecular Formula: C₆H₈KNaO₈) is the mixed potassium and sodium salt of D-glucaric acid.[1] D-glucaric acid and its salts are naturally occurring substances found in many fruits and vegetables.[2] In a research context, these compounds are investigated for a variety of potential health benefits, including supporting detoxification pathways by inhibiting the enzyme beta-glucuronidase.[2][3]

This guide provides a comprehensive overview of the safety, handling, and emergency procedures for research-grade Potassium sodium D-glucarate and its closely related analogue, D-Glucarate monopotassium, based on available Safety Data Sheets (SDS). As a solid, crystalline powder, the primary occupational hazards are associated with the physical handling of the substance, specifically through inhalation of dust and direct contact with skin and eyes. While generally considered to have low systemic toxicity, adherence to proper laboratory protocols is essential to mitigate the risks of irritation.

Section 2: Hazard Identification and GHS Classification

Safety Data Sheets for closely related glucarate salts consistently classify the compound as an irritant.[4][5][6][7] The primary hazards are localized to the routes of direct contact. The Globally Harmonized System (GHS) classifications are summarized below.

| GHS Pictogram | Signal Word | Hazard Statements | Description |

ngcontent-ng-c2977031039="" class="ng-star-inserted"> | Warning | H315: Causes skin irritation.[5][6] | Direct contact with the powder can lead to skin inflammation, characterized by itching, scaling, or redness.[4][6] |

| H319: Causes serious eye irritation.[4][5][6] | The compound is a significant eye irritant, which can result in redness, pain, or damage upon contact.[4][6] | ||

| H335: May cause respiratory irritation.[4][5][6] | Inhalation of dust particles can irritate the lungs and respiratory system.[4][6] |

Section 3: Toxicological Profile

The toxicological properties of Potassium sodium D-glucarate have not been exhaustively investigated.[8] However, data from available safety sheets on analogous compounds indicates the following:

-

Acute Effects: The primary acute health effects are related to its irritant properties. Skin contact may cause inflammation, while eye contact can lead to redness, watering, and pain.[4][6] Inhalation of dust may irritate the respiratory tract.[4][6]

-

Carcinogenicity: The compound is not classified as a carcinogen by the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), or the Occupational Safety and Health Administration (OSHA).[4][5][8]

-

Routes of Exposure: The main routes of occupational exposure are inhalation, skin contact, and eye contact.[4][6]

Section 4: First Aid and Emergency Response

In the event of exposure, immediate and appropriate first aid is crucial. The following table summarizes the recommended procedures based on SDS guidelines.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[4][5][6] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected skin with plenty of soap and water.[4][5] If skin irritation occurs, get medical advice.[4][6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[5][6] If eye irritation persists, seek immediate medical attention.[4][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[6] Consult a physician if feeling unwell.[8] |

Always show the Safety Data Sheet to the attending medical professional.[4][6]

Section 5: Laboratory Handling and Exposure Control

Adherence to a strict handling protocol is the most effective way to prevent exposure and ensure a safe laboratory environment. The causality behind these steps is to minimize the generation of and contact with airborne dust.

Personal Protective Equipment (PPE)

Before handling, the following PPE must be worn:

-

Eye Protection: Wear chemical safety goggles with side-shields conforming to OSHA or EU standards.[5][9]

-

Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).[4][5]

-

Skin and Body Protection: Wear a lab coat or other impervious clothing to prevent skin contact.[5]

Step-by-Step Handling Protocol

-

Preparation: Ensure a safety shower and eyewash station are accessible. Work should be performed in a well-ventilated area, preferably within a chemical fume hood to control dust.[4][5]

-

Weighing and Transfer:

-

Handle the container with care to minimize dust generation.[4]

-

Use a spatula to carefully transfer the desired amount of the solid to a weighing vessel. Avoid pouring the powder directly, as this can create airborne dust.

-

If preparing a solution, add the solid to the solvent slowly to prevent splashing.

-

-

Post-Handling:

Section 6: Accidental Release Measures

In the event of a spill, a structured response is necessary to protect personnel and the environment.

Emergency Spill Protocol

-

Personal Precautions: Wear the full PPE detailed in Section 5. Keep unprotected personnel away from the spill area.[4][6]

-

Ventilation: Ensure the area is adequately ventilated.[4][6]

-

Containment and Cleanup:

-

Decontamination: Clean the affected area thoroughly once the spilled material has been removed.

Spill Response Workflow

Caption: Workflow for responding to a laboratory spill of solid Potassium sodium D-glucarate.

Section 7: Storage and Disposal

Proper storage is essential for maintaining the chemical's stability and preventing hazardous reactions.

-

Storage Conditions: Store in a tightly closed container when not in use.[4][6] The storage area should be cool, dry, and well-ventilated.[4]

-

Incompatible Materials: Keep away from strong oxidizing agents.[6][9]

-

Disposal: Waste material must be disposed of in accordance with local, state, and federal regulations.[4][8] Do not allow the product to enter drains or the environment.[4][8] Place waste in an approved and properly labeled disposal container.[4]

References

- Safety Data Sheet D-Glucarate monopotassium, MetaSci Inc. [URL: https://metasci.ca/wp-content/uploads/2021/12/MSIM255.pdf]

- D-Gluconic Acid, Potassium Salt Safety Data Sheet. [URL: https://www.mn-net.com/tabid/10464/default.aspx/msds/299-27-4/D-Gluconic%20Acid,%20Potassium%20Salt]

- SAFETY DATA SHEET, Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/217255]

- D-Glucaric acid potassium-SDS, MedChemExpress. [URL: https://www.medchemexpress.com/sds/HY-128749.html]

- D-Glucarate monopotassium Safety Data Sheet, AK Scientific, Inc. [URL: https://www.aksci.com/sds/M255.pdf]

- CAS 36221-96-2 Potassium sodium D-glucarate, Alfa Chemistry. [URL: https://www.alfa-chemistry.com/cas_36221-96-2.htm]

- SAFETY DATA SHEET, Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC120610010]

- 107710 - 5-Keto-D-gluconic acid potassium salt - Safety Data Sheet. [URL: https://www.carlroth.com/medias/SDB-107710-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wzMDM4ODZ8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGUvaDExLzkwNzQzODQ5MjA1NzQucGRmfGU5YjJlYjQ5ZjQ0ZDYxZGEyZDQ2YjM4YjY5YjQ4MjY4ZTk4NzQ1YjQzYjEwM2QyYjQzYjM4YjY5YjQ4MjY4]

- CAS 576-42-1: D-Glucaric acid, potassium salt (1:1), CymitQuimica. [URL: https://www.cymitquimica.com/d-glucaric-acid-potassium-salt-1-1-576-42-1]

- Ingredient: Potassium glucarate, Caring Sunshine. [URL: https://caringsunshine.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. caringsunshine.com [caringsunshine.com]

- 3. CAS 576-42-1: D-Glucaric acid, potassium salt (1:1) [cymitquimica.com]

- 4. sds.metasci.ca [sds.metasci.ca]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. aksci.com [aksci.com]

- 7. dcfinechemicals.com [dcfinechemicals.com]

- 8. geneseo.edu [geneseo.edu]

- 9. fishersci.ca [fishersci.ca]

- 10. datasheets.scbt.com [datasheets.scbt.com]

Difference between potassium sodium D-glucarate and D-glucaric acid-1,4-lactone

Technical Whitepaper: Comparative Pharmacodynamics and Kinetics of D-Glucarate Salts vs. 1,4-Lactone

Executive Summary

This guide delineates the critical functional and physicochemical distinctions between Potassium Sodium D-Glucarate (the stable precursor) and D-Glucaric Acid-1,4-Lactone (the bioactive inhibitor).[1] While often discussed interchangeably in general literature, their roles in experimental pharmacology differ fundamentally: the salt serves as a pH-dependent reservoir (prodrug), while the lactone is the direct, potent inhibitor of

Part 1: Chemical Identity & Structural Analysis[1]

The primary distinction lies in stability and solubility. Potassium Sodium D-Glucarate is a highly soluble, stable salt used to deliver D-glucaric acid.[1] The 1,4-lactone is the metastable, active species formed only under specific pH conditions.

| Feature | Potassium Sodium D-Glucarate | D-Glucaric Acid-1,4-Lactone |

| Role | Stable Precursor (Prodrug) | Bioactive Inhibitor |

| CAS Number | 36221-96-2 | 389-36-6 (Monohydrate: 61278-30-6) |

| Formula | ||

| Solubility | High (>500 mg/mL in water).[1] Preferred for preparing high-concentration in vitro stocks.[1] | Moderate . Hydrolyzes in water over time.[1] |

| Stability | Stable at neutral pH.[1] | Unstable at neutral/alkaline pH (Hydrolyzes to acid).[1] |

| Physiological Action | Inert until acidified.[1] | Directly binds |

Critical Insight: Researchers often default to Calcium D-Glucarate for oral supplementation studies due to commercial availability.[1] However, Potassium Sodium D-Glucarate is superior for in vitro mechanistic studies because its high solubility prevents precipitation artifacts in cell culture media or enzymatic buffers.[1]

Part 2: Mechanistic Pathways & Equilibrium Kinetics

The biological efficacy of D-glucarate salts is governed by a pH-driven equilibrium.[1] The salt itself does not inhibit

Diagram 1: pH-Dependent Equilibrium & Activation

This diagram illustrates the conversion of the inert salt into the active inhibitor.

Caption: The activation pathway. The inert salt must undergo protonation and dehydration to form the 1,4-lactone. At physiological pH (7.4), the equilibrium shifts back toward the inactive acid/salt unless the lactone is bound to the enzyme.

Part 3: Mechanism of Action (Beta-Glucuronidase Inhibition)[1][2]

The 1,4-lactone functions as a competitive inhibitor of

The "Futile Cycle" Problem:

Without inhibition,

Diagram 2: Inhibition of Enterohepatic Recirculation

Caption: The 1,4-lactone prevents the 'unlocking' of neutralized toxins by bacterial Beta-glucuronidase, forcing their excretion rather than reabsorption.[1]

Part 4: Experimental Protocols

To ensure scientific integrity, you must distinguish between measuring the potential activity (salt) and the kinetic activity (lactone).

Protocol A: Preparation of Active Inhibitor from Salt

Use this when you have Potassium Sodium D-Glucarate but need to run an inhibition assay.[1]

-

Dissolution: Dissolve Potassium Sodium D-Glucarate in ultrapure water to a concentration of 100 mM.

-

Acidification: Adjust pH to 2.5–3.0 using 1N HCl.

-

Equilibration: Incubate at 37°C for 30–60 minutes. This forces the thermodynamic equilibrium toward the 1,4-lactone (approx. 30–40% conversion yield).[1]

-

Stabilization: Use immediately. If neutralizing to pH 7.0 for an assay, the lactone will begin to hydrolyze back to the acid (Half-life

30–60 mins at pH 7.4).[1] Note: This transient stability is why the lactone must be fresh.

Protocol B: Beta-Glucuronidase Inhibition Assay

Self-Validating System: Includes a Positive Control (Saccharolactone) and Negative Control (No Inhibitor).[1]

Reagents:

-

Enzyme: E. coli or Bovine Liver

-glucuronidase (approx 100 units/mL).[1] -

Substrate: p-Nitrophenyl-

-D-glucuronide (pNPG, 10 mM). -

Inhibitor: D-glucaric acid-1,4-lactone (Commercial standard or prepared from Protocol A).[1]

-

Stop Solution: 0.2 M Glycine buffer (pH 10.4).

Workflow:

-

Blanking: Prepare wells with buffer + substrate (no enzyme) to account for spontaneous hydrolysis.[1]

-

Inhibitor Series: Dilute 1,4-lactone to 10, 50, 100, 200, and 500 µM in 0.1 M Acetate Buffer (pH 5.0). Note: Assays are often run at pH 5.0–6.8 to optimize enzyme activity while preserving lactone stability.[1]

-

Reaction: Add 10 µL Enzyme + 10 µL Inhibitor. Incubate 10 mins.

-

Start: Add 80 µL Substrate (pNPG). Incubate 30 mins at 37°C.

-

Stop: Add 100 µL Stop Solution (High pH stops reaction and develops p-nitrophenol color).

-

Read: Measure Absorbance at 405 nm.

-

Calculation: Plot % Inhibition vs. Log[Inhibitor]. Determine

.[1]

Part 5: Therapeutic Implications[1][5]

1. Pharmacokinetics (PK):

-

Direct Lactone Administration: Results in a sharp spike in plasma inhibition but is rapidly cleared (1–2 hours).[1]

-

Glucarate Salt Administration: Provides a "Slow-Release" mechanism.[1][2] The salt is retained longer and slowly converts to lactone in the acidic microenvironments, providing inhibition for 5+ hours.

2. Dosing Strategy: For animal studies targeting sustained inhibition (e.g., cancer chemoprevention), use the Salt form (mixed with chow or water).[1] For acute kinetic studies in cell lysates, use the 1,4-Lactone form directly.[1]

References

-

Walaszek, Z. (1990).[1] Potential use of D-glucaric acid derivatives in cancer prevention. Cancer Letters.

-

Dwivedi, C., et al. (1990).[1] Pharmacokinetics of calcium D-glucarate and its conversion to D-glucaro-1,4-lactone in rats. Journal of Pharmaceutical Sciences.

-

Kikuchi, M., et al. (1989).[1] D-glucaro-1,4-lactone: its excretion in the bile and urine and effect on the biliary secretion of beta-glucuronidase. Hepatology.

-

Sigma-Aldrich/Merck. Product Specification: Potassium Sodium D-Glucarate vs Saccharolactone.

-

Zoltaszek, R., et al. (2008).[1] The biological role of D-glucaric acid and its derivatives: potential use in medicine. Postepy Higieny i Medycyny Doswiadczalnej.

Sources

Potassium sodium D-glucarate chelating capacity for heavy metals

An In-depth Technical Guide to the Heavy Metal Chelating Capacity of Potassium Sodium D-Glucarate

Foreword

This technical guide provides a comprehensive overview of the chelating capacity of potassium sodium D-glucarate for heavy metals. As a Senior Application Scientist, my objective is to furnish researchers, scientists, and drug development professionals with a document that is not only theoretically sound but also practically applicable. This guide delves into the fundamental mechanisms of chelation by D-glucarate, outlines detailed experimental protocols for the assessment of its efficacy, and provides insights into the interpretation of the obtained data. The information presented herein is intended to serve as a foundational resource for the exploration of potassium sodium D-glucarate as a potential therapeutic agent in the context of heavy metal detoxification.

Introduction to Heavy Metal Toxicity and Chelation Therapy

Heavy metal contamination of the environment and subsequent human exposure represent a significant global health concern. Elements such as lead (Pb), mercury (Hg), cadmium (Cd), and arsenic (As) are systemic toxicants known to induce severe health effects in humans, even at low levels of exposure. The toxicity of these metals is primarily attributed to their ability to bind to sulfhydryl groups in proteins and enzymes, leading to the disruption of critical biological processes.

Chelation therapy is the established medical procedure for the treatment of heavy metal poisoning. It involves the administration of a chelating agent, a molecule capable of forming multiple coordinate bonds with a single metal ion, resulting in the formation of a stable, water-soluble complex known as a chelate. This complex is then readily excreted from the body. An ideal chelating agent should exhibit high affinity and selectivity for the target heavy metal, low toxicity, and favorable pharmacokinetic properties.

Potassium Sodium D-Glucarate: A Compound of Interest

D-glucaric acid is a naturally occurring compound produced in small amounts by mammals, including humans. It is a key component of the glucuronidation pathway, a major phase II detoxification process in the liver where toxins, steroids, and other substances are conjugated with glucuronic acid to facilitate their excretion.

Potassium sodium D-glucarate is a double salt of D-glucaric acid. While much of the existing research has focused on calcium D-glucarate, the fundamental chelating properties reside in the D-glucarate anion. The presence of both potassium and sodium cations may influence its solubility, stability, and pharmacokinetic profile.

Mechanism of Chelation by D-Glucarate

The chelating capacity of the D-glucarate anion is attributed to the presence of multiple carboxyl and hydroxyl groups. These functional groups can act as Lewis bases, donating lone pairs of electrons to a positively charged metal ion (a Lewis acid) to form coordinate covalent bonds. The stereochemistry of these groups in the D-glucarate molecule allows for the formation of stable five- or six-membered ring structures with the metal ion, a phenomenon known as the "chelate effect."

Caption: Workflow for determining the stoichiometry of the metal-glucarate complex.

Data Presentation and Interpretation

The quantitative data obtained from the experimental protocols should be summarized in a clear and concise manner.

Table 1: Stoichiometry of Metal-D-Glucarate Complexes

| Heavy Metal Ion | Stoichiometry (Metal:Ligand) |

| Pb²⁺ | To be determined |

| Cd²⁺ | To be determined |

| Hg²⁺ | To be determined |

| As³⁺ | To be determined |

Table 2: Stability Constants (log Kₛ) of Metal-D-Glucarate Complexes

| Heavy Metal Ion | log Kₛ |

| Pb²⁺ | To be determined |

| Cd²⁺ | To be determined |

| Hg²⁺ | To be determined |

| As³⁺ | To be determined |

Concluding Remarks and Future Directions

Potassium sodium D-glucarate presents a promising avenue for the development of novel chelation therapies for heavy metal poisoning. Its natural origin and involvement in endogenous detoxification pathways suggest a favorable safety profile. However, further research is imperative to fully elucidate its efficacy and mechanism of action. Future studies should focus on:

-

In vivo studies: To evaluate the pharmacokinetics, biodistribution, and efficacy of potassium sodium D-glucarate in animal models of heavy metal toxicity.

-

Selectivity studies: To determine the selectivity of D-glucarate for toxic heavy metals over essential dietary minerals.

-

Structural studies: To characterize the precise three-dimensional structure of the metal-D-glucarate complexes.

The protocols and information provided in this guide are intended to serve as a starting point for researchers in this exciting field. The rigorous and systematic investigation of potassium sodium D-glucarate will undoubtedly contribute to the advancement of chelation therapy and the mitigation of the adverse health effects of heavy metal exposure.

References

-

Jaishankar, M., Tseten, T., Anbalagan, N., Mathew, B. B., & Beeregowda, K. N. (2014). Toxicity, mechanism and health effects of some heavy metals. Interdisciplinary toxicology, 7(2), 60–72. [Link]

-

Tchounwou, P. B., Yedjou, C. G., Patlolla, A. K., & Sutton, D. J. (2012). Heavy metal toxicity and the environment. Experientia supplementum (2012), 101, 133–164. [Link]

-

Ajsuvakova, O. P., Tvorogova, A. A., & Nevinsky, G. A. (2020). Heavy metals: toxicity and impact on the immune system. Journal of immunology research, 2020, 8967383. [Link]

-

Kim, J. J., Kim, Y. S., & Kumar, V. (2019). Heavy metal toxicity: An update of cellular and molecular mechanisms. Journal of trace elements in medicine and biology, 54, 22-32. [Link]

-

Dwivedi, S., Rollin, H. B., & Dwivedi, A. (1991). Calcium glucarate: a novel chemopreventive agent. Alternative medicine review, 1(2), 115-121. [Link]

A Technical Guide to the Dissociation Constants and pKa Values of D-Glucarate

Abstract: This technical guide provides a comprehensive overview of the acid dissociation constants (pKa values) of D-glucaric acid, the parent acid of potassium sodium D-glucarate. A fundamental understanding of these physicochemical parameters is critical for researchers, scientists, and drug development professionals, as the ionization state of a molecule governs its solubility, membrane permeability, and overall bioavailability. This document delineates the theoretical framework of polyprotic acid dissociation, presents known pKa values for D-glucaric acid, and offers a detailed, field-proven protocol for their experimental determination using potentiometric titration. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Introduction to D-Glucaric Acid and Its Salts

D-Glucaric acid, also known as D-saccharic acid, is a six-carbon aldaric acid derived from the oxidation of D-glucose.[1] It is a naturally occurring compound found in a variety of fruits and vegetables.[2] In biological systems, D-glucaric acid and its salts are known inhibitors of the enzyme β-glucuronidase, a function that has implications for detoxification and oncology research.[3]

The salts of D-glucaric acid, such as potassium D-glucarate, sodium D-glucarate, and the mixed salt potassium sodium D-glucarate, are often utilized in pharmaceutical formulations and as dietary supplements. The acid itself has industrial applications as a chelating agent and a building block for biodegradable polymers.[1] The behavior of these salts in solution—and by extension, their physiological activity—is dictated by the pKa values of D-glucaric acid.

Theoretical Framework: Understanding pKa and Dissociation Constants

The acid dissociation constant (Ka), or its logarithmic form pKa (pKa = -log₁₀Ka), is a quantitative measure of the strength of an acid in solution. For a polyprotic acid like D-glucaric acid, which possesses two carboxylic acid functional groups, dissociation occurs in a stepwise manner, characterized by two distinct pKa values, pKa₁ and pKa₂.

The dissociation equilibria can be represented as follows:

H₂A ⇌ H⁺ + HA⁻ (governed by Ka₁) HA⁻ ⇌ H⁺ + A²⁻ (governed by Ka₂)

Where:

-

H₂A is the fully protonated D-glucaric acid.

-

HA⁻ is the D-glucarate monoanion.

-

A²⁻ is the D-glucarate dianion.

For virtually all dicarboxylic acids, the first proton dissociates more readily than the second, meaning pKa₁ < pKa₂ . This is due to two primary factors:

-

Electrostatic Effects: After the first proton is lost, the resulting monoanion (HA⁻) carries a negative charge. Removing a second, positively charged proton from this negatively charged species requires more energy, making the second dissociation less favorable.

-

Statistical Effects: In a symmetrical dicarboxylic acid, the first proton can be lost from either of two identical carboxyl groups, while the second proton can only be lost from the single remaining carboxyl group. This statistical advantage contributes to a lower pKa₁.

The Henderson-Hasselbalch equation remains a cornerstone for relating pH, pKa, and the ratio of the deprotonated (conjugate base) to protonated (acid) forms of a molecule at each dissociation step.

Dissociation Pathway of D-Glucaric Acid

The stepwise deprotonation of D-glucaric acid is a fundamental concept for predicting its form at a given pH.

Caption: Stepwise dissociation of D-glucaric acid.

Physicochemical Properties and pKa Values of D-Glucarate

While several sources provide computationally predicted pKa values, experimental data offers the most accurate representation. A recent study has reported experimental values for D-glucaric acid, which are crucial for accurate speciation analysis.[4]

| Parameter | Value | Source | Type |

| pKa₁ | 3.17 | ResearchGate[4] | Experimental |

| pKa₂ | 3.96 | ResearchGate[4] | Experimental |

| pKa (Predicted) | 2.99 ± 0.35 | ChemicalBook[5] | Predicted |

The proximity of the two pKa values indicates that the buffering regions for the two dissociation steps will overlap significantly in a titration curve. This underscores the need for careful experimental technique and data analysis to resolve them accurately. Based on these pKa values, the molar speciation of glucaric acid at different pH levels can be predicted, showing that the dianion (the fully deprotonated form present in potassium sodium D-glucarate) becomes the dominant species in solutions with a pH above approximately 4.5.[4]

Experimental Determination of pKa Values by Potentiometric Titration

Potentiometric titration is a robust and widely used method for determining the pKa values of weak acids and bases.[6] It involves monitoring the pH of a solution as a standardized titrant is incrementally added. The resulting titration curve provides the data necessary to calculate the pKa values.

Principle and Causality

The method relies on the principle that at the midpoint of each buffering region in the titration of a weak acid with a strong base, the concentration of the acid equals the concentration of its conjugate base. At this point, according to the Henderson-Hasselbalch equation, the measured pH is equal to the pKa. For a diprotic acid like D-glucaric acid, the pKa₁ is found at the half-volume of the first equivalence point (Veq₁), and pKa₂ is found at the pH halfway between the first and second equivalence points, i.e., at a volume of 1.5 * Veq₁.

Self-Validating Protocol

This protocol is designed to be self-validating through rigorous calibration, control of experimental conditions, and clear, reproducible endpoints.

Materials and Reagents:

-

D-Glucaric acid or a high-purity salt (e.g., monopotassium D-glucarate).

-

Standardized 0.1 M Sodium Hydroxide (NaOH), carbonate-free.

-

Standard pH buffers (e.g., pH 4.01, 7.00, 10.01).

-

Potassium Chloride (KCl) for maintaining ionic strength.

-

Deionized, degassed (boiled and cooled, or nitrogen-purged) water.

Apparatus:

-

High-precision pH meter with a combination glass electrode.

-

Calibrated Class A burette (10 or 25 mL).

-

Magnetic stirrer and stir bar.

-

Beaker (150 mL).

-

Analytical balance.

Step-by-Step Methodology:

-

Electrode Calibration (Trustworthiness Pillar):

-

Calibrate the pH meter using a two or three-point calibration with standard buffers (e.g., 4.01, 7.00, and 10.01). This ensures the accuracy of pH measurements across the entire range of the titration. The electrode slope should be within the acceptable range (typically 95-105%).

-

-

Sample Preparation (Expertise Pillar):

-

Accurately weigh approximately 0.1 to 0.2 mmol of D-glucaric acid and dissolve it in ~50 mL of deionized, degassed water in a beaker.

-

Causality: Using degassed water is critical to prevent dissolved CO₂, an acidic gas, from reacting with the NaOH titrant and introducing errors in the determination of the equivalence points.

-

Add a sufficient amount of KCl to maintain a constant ionic strength (e.g., 0.1 M).

-

Causality: The activity of ions, and thus the true pKa, is dependent on the ionic strength of the solution. Holding it constant ensures that the measured "apparent" pKa is consistent and closer to the thermodynamic pKa.

-

-

Titration Procedure:

-

Place the beaker on the magnetic stirrer and immerse the calibrated pH electrode and the tip of the burette into the solution. Ensure the electrode tip is not in the vortex or in the path of the titrant addition.

-

Begin stirring at a moderate, constant speed.

-

Record the initial pH of the solution.

-

Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Decrease the increment size significantly (e.g., to 0.05 mL or less) in the regions where the pH changes rapidly, which indicates proximity to an equivalence point.

-

Continue the titration well past the second equivalence point (e.g., to pH 11-12) to ensure the full titration curve is captured.

-

-

Data Analysis (Authoritative Grounding):

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

-

Determine the equivalence points (Veq₁ and Veq₂). This is most accurately done by plotting the first derivative (ΔpH/ΔV vs. V) or second derivative (Δ²pH/ΔV² vs. V) of the titration curve. The peaks of the first derivative plot correspond to the equivalence points.

-

Calculate pKa₁: Find the pH on the titration curve corresponding to the volume at the first half-equivalence point (V = Veq₁ / 2). This pH is pKa₁.

-

Calculate pKa₂: Find the pH on the titration curve corresponding to the volume halfway between the first and second equivalence points (V = (Veq₁ + Veq₂) / 2). This pH is pKa₂.

-

Experimental Workflow Visualization

Caption: Workflow for pKa determination by potentiometric titration.

Data Interpretation and Applications in Drug Development

The experimentally determined pKa values of 3.17 and 3.96 for D-glucaric acid are fundamental to predicting its behavior in various environments. For drug development professionals, this information is critical:

-

Solubility: The ionization state of a molecule dramatically affects its solubility. Since the ionized (deprotonated) forms are more polar, D-glucarate will be significantly more water-soluble at pH values above 5 than in its fully protonated form.

-

Absorption and Distribution: The charge of a drug molecule influences its ability to cross biological membranes. The highly charged dianion that predominates at physiological pH (~7.4) will have limited passive diffusion across lipid bilayers, affecting its absorption and distribution profile.

-

Formulation: Knowledge of pKa is essential for developing stable, soluble, and bioavailable formulations. It guides the selection of appropriate buffer systems and pH ranges to ensure the drug remains in its desired physical and chemical state.

Conclusion

The acid dissociation constants of D-glucaric acid, pKa₁ ≈ 3.17 and pKa₂ ≈ 3.96, are key physicochemical parameters that define the behavior of the acid and its salts, including potassium sodium D-glucarate, in aqueous solutions. While computational predictions provide useful estimates, experimental determination via methods such as potentiometric titration is essential for obtaining accurate values. The detailed protocol provided herein offers a robust framework for researchers to perform this determination, ensuring scientific rigor and reproducibility. A thorough understanding of these pKa values is indispensable for the effective application of D-glucarate in pharmaceutical development and other scientific fields.

References

-

ResearchGate. (2024). (A) Glucaric acid molar speciation at different pH (pKa1 = 3.17 and pKa2 = 3.96)... [Image]. Retrieved from [Link]

-

OpenEye Scientific. (n.d.). pKa Database. Retrieved from [Link]

-

Slater, A. M. (2014). The IUPAC aqueous and non-aqueous experimental pKa data repositories of organic acids and bases. Journal of Computer-Aided Molecular Design, 28(10), 1031-1034. Retrieved from [Link]

-

FooDB. (2011, September 21). Showing Compound Glucaric acid (FDB022169). Retrieved from [Link]

-

ResearchGate. (2025, August 10). The IUPAC aqueous and non-aqueous experimental pKa data repositories of organic acids and bases. Retrieved from [Link]

-

GitHub. (2025, November 13). IUPAC/Dissociation-Constants: This repository includes pKa data obtained from measurements in aqueous solutions, digitized and curated from reference books published by IUPAC. Retrieved from [Link]

-

Scribd. (n.d.). Comprehensive pKa Values Database [PDF]. Retrieved from [Link]

-

Linhardt, R. J., et al. (1991). Determination of the pKa of glucuronic acid and the carboxy groups of heparin by 13C-nuclear-magnetic-resonance spectroscopy. Biochemical Journal, 277(Pt 3), 689–695. Retrieved from [Link]

-

PubChem. (n.d.). Glucaric Acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, June 16). E5: Acid Dissociation Constants of Organics. Retrieved from [Link]

-

Chem Help ASAP. (2019, June 18). pKa values of common acids [Video]. YouTube. Retrieved from [Link]

-

VMINTEQ. (n.d.). Table 7.2 Acidity constants (pKa) for some common acids. Retrieved from [Link]

-

2012 Book Archive. (n.d.). Appendix C: Dissociation Constants and pKa Values for Acids at 25°C. Retrieved from [Link]

-

CLAS. (n.d.). Table of Acids with Ka and pKa Values*. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Ionization Constants of Organic Acids. Retrieved from [Link]

-

American Chemical Society. (2017, June 27). D-Glucaric acid. Retrieved from [Link]

Sources

- 1. acs.org [acs.org]

- 2. Showing Compound Glucaric acid (FDB022169) - FooDB [foodb.ca]

- 3. Glucaric Acid | C6H10O8 | CID 33037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. D-Glucaric acid CAS#: 87-73-0 [m.chemicalbook.com]

- 6. The IUPAC aqueous and non-aqueous experimental pKa data repositories of organic acids and bases - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for preparing potassium sodium D-glucarate stock solutions

Application Note & Protocol

Topic: Standardized Protocol for the Preparation of Potassium Sodium D-Glucarate Aqueous Stock Solutions

Abstract

This document provides a comprehensive, field-tested protocol for the preparation, quality control, and storage of potassium sodium D-glucarate stock solutions. Potassium sodium D-glucarate, a salt of D-glucaric acid, is a compound of significant interest in biomedical and pharmaceutical research, notably for its role in supporting detoxification pathways and its potential as a therapeutic agent.[1][2][3] The accuracy and purity of stock solutions are paramount for generating reproducible and reliable experimental data. This guide is designed for researchers, scientists, and drug development professionals, offering a self-validating methodology grounded in established chemical principles and safety practices to ensure solution integrity and stability.

Introduction: The Scientific Rationale

Potassium sodium D-glucarate serves as a stable and highly water-soluble source of D-glucarate. In biological systems, D-glucarate and its derivatives are known inhibitors of β-glucuronidase, an enzyme that can interfere with the detoxification process of glucuronidation.[1] By inhibiting this enzyme, D-glucarate supports the elimination of toxins, hormones, and carcinogens from the body, making it a valuable compound for studies in oncology, hepatology, and metabolic diseases.[1][2]

Given its pivotal role in preclinical and clinical research, the preparation of a standardized, well-characterized stock solution is not merely a preliminary step but a critical control point in the experimental workflow. Variations in concentration, purity, or stability can introduce significant artifacts, leading to misinterpretation of results. This protocol, therefore, emphasizes precision, safety, and rigorous quality control to ensure the validity of downstream applications.

Compound Specifications and Properties

A thorough understanding of the physicochemical properties of potassium sodium D-glucarate is essential for its proper handling and use.

| Property | Specification | Source(s) |

| CAS Number | 36221-96-2 | [4][5] |

| Molecular Formula | C₆H₈KNaO₈ | [4] |

| Molecular Weight | 270.21 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [1][6] |

| Solubility | Highly soluble in water; sparingly soluble in polar organic solvents like methanol and DMSO; low solubility in non-polar solvents like acetone.[1][6][7] | [1][6][7] |

| Stability | Stable under recommended storage conditions; incompatible with strong oxidizing agents, strong acids, and strong alkalis.[8][9][10] | [8][9][10] |

| pH | A solution in water is expected to be near-neutral to slightly acidic.[6] | [6] |

Mandatory Safety & Handling Protocols

Adherence to safety protocols is non-negotiable. Potassium sodium D-glucarate is classified as an irritant.

Hazard Identification:

Required Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety glasses with side shields or goggles (compliant with EN 166 or NIOSH standards).[8][11]

-

Hand Protection: Use chemical-resistant, impervious gloves (e.g., nitrile rubber).[8][10]

-

Body Protection: Wear a lab coat or impervious clothing to prevent skin contact.[8]

Handling Procedures:

-

Ventilation: Handle the powder exclusively in a well-ventilated area, such as a chemical fume hood, to minimize inhalation risk.[8][10]

-

Dust Prevention: Avoid actions that generate dust. Minimize dust accumulation on surfaces.[10]

-

Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8][10]

-

Spill Management: In case of a spill, prevent further leakage if safe to do so. Sweep up or absorb the inert material and place it into a suitable container for disposal according to local regulations.[10]

Experimental Protocol: Preparation of a 1 M Aqueous Stock Solution

This protocol details the steps for preparing a highly accurate 1 M stock solution, a common starting concentration for serial dilutions.

Principle of Method

The protocol is based on the gravimetric measurement of potassium sodium D-glucarate powder and its dissolution in a precise volume of high-purity water. Water is the mandated solvent due to the compound's high aqueous solubility.[1][6] For applications requiring sterility, such as cell culture, the protocol incorporates a terminal sterile filtration step.

Required Materials & Equipment

-

Potassium sodium D-glucarate powder (Purity ≥98%)

-

High-Purity Water (Type 1 Ultrapure, Milli-Q®, or Water for Injection (WFI))

-

Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)

-

Glass beaker

-

Analytical balance (readability ±0.1 mg)

-

Magnetic stirrer and PTFE-coated stir bar

-

Weighing paper or boat

-

Spatula

-

For sterile solutions:

-

0.22 µm sterile syringe filters (e.g., PVDF, PES)

-

Sterile Luer-lock syringes

-

Sterile, sealable storage vessels (e.g., polypropylene centrifuge tubes)

-

Step-by-Step Methodology

-

Pre-Protocol Preparations:

-

Ensure all glassware is scrupulously clean and dry. Use of depyrogenated glassware is recommended for biological applications.

-

Allow the container of potassium sodium D-glucarate powder and the high-purity water to equilibrate to ambient room temperature (15-25°C) before use. This prevents weighing errors due to condensation.[12]

-

-

Gravimetric Measurement:

-

Calculation: Determine the mass of potassium sodium D-glucarate required.

-

Mass (g) = Desired Concentration (mol/L) × Final Volume (L) × Molecular Weight ( g/mol )

-

Example for 10 mL of a 1 M solution:

-

Mass = 1.0 mol/L × 0.010 L × 270.21 g/mol = 2.7021 g

-

-

-

Weighing: Inside a chemical fume hood, place a weigh boat on the analytical balance and tare. Carefully weigh out the calculated mass of the powder. Record the exact mass.

-

-

Dissolution Procedure:

-

Place a magnetic stir bar into a beaker.

-

Add approximately 80% of the final target volume of high-purity water to the beaker (e.g., ~8 mL for a 10 mL final volume).

-

Place the beaker on a magnetic stirrer set to a moderate speed.

-

Slowly and carefully add the weighed powder to the vortex of the stirring water. This gradual addition prevents clumping and facilitates rapid dissolution.

-

Continue stirring until the powder is completely dissolved, resulting in a clear, colorless solution.

-

-

Final Volume Adjustment:

-

Once dissolved, quantitatively transfer the solution from the beaker into the appropriate Class A volumetric flask.

-

Rinse the beaker two to three times with small volumes of the high-purity water, transferring the rinsate into the volumetric flask each time to ensure no solute is lost.

-

Carefully add high-purity water to the flask until the bottom of the meniscus aligns precisely with the calibration mark.

-

Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

-

-

Sterilization (Conditional Step):

-

If the solution is intended for sterile applications, it must be filtered.

-

Draw the solution into a sterile Luer-lock syringe.

-

Attach a 0.22 µm sterile syringe filter to the syringe.

-

Dispense the solution through the filter directly into one or more sterile storage vessels. This step should be performed in a laminar flow hood to maintain sterility.

-

Workflow Visualization

Caption: Workflow for preparing potassium sodium D-glucarate stock solution.

Quality Control & Solution Validation

A prepared stock solution must be validated before use. This is a self-validating system to ensure experimental integrity.

| Parameter | Specification | Method |

| Appearance | Clear, colorless, free of visible particulates | Visual Inspection |

| pH | Record value (typically 6.0 - 8.0) | Calibrated pH meter |

| Concentration | ± 5% of target | For critical/GLP studies, verify via HPLC with UV detection (210 nm) against a certified reference standard.[13][14][15] |

| Sterility | No microbial growth | For sterile solutions, plate a small aliquot on non-selective agar and incubate for 48-72 hours. |

Stability and Storage Protocol

Improper storage is a common source of experimental failure. The following guidelines are based on established chemical stability principles.[3][8]

-

Aliquoting: To prevent degradation from repeated freeze-thaw cycles and to minimize the risk of contamination, the final stock solution should be aliquoted into single-use volumes.

-

Short-Term Storage (≤ 2 weeks): Store aliquots in tightly sealed tubes at 2-8°C, protected from light.

-

Long-Term Storage (up to 6 months): For maximum stability, store aliquots at -20°C or -80°C.[3][8] Ensure containers are rated for cryogenic storage.

Storage Decision Diagram

Caption: Decision workflow for storing and using stock solution aliquots.

Conclusion

This application note provides a robust and reliable protocol for the preparation of potassium sodium D-glucarate stock solutions. By integrating precise gravimetric techniques, validated handling procedures, and stringent quality control measures, researchers can ensure the integrity and reproducibility of their experimental results. Adherence to these guidelines is critical for advancing research in the many fields where this important compound is studied.

References

-

Werpy, T., & Petersen, G. (2022). Separation of bio-based glucaric acid via antisolvent crystallization and azeotropic drying. Green Chemistry, 24(3), 1039-1048. DOI:10.1039/D1GC03984A. Retrieved from [Link]

-

Neogen Corporation. (2019, February 27). RenaKare Potassium Gluconate Powder, Safety Data Sheet. Retrieved from [Link]

- Kiely, D. E., & Chen, L. (2016). Method for producing glucaric acid. U.S. Patent No. 9,227,904 B1. Washington, DC: U.S. Patent and Trademark Office.

-

TradeIndia. (n.d.). Buy Potassium D Glucarate Online. Retrieved from [Link]

-

MetaSci Inc. (n.d.). Safety Data Sheet D-Glucarate monopotassium. Retrieved from [Link]

-

precisionFDA. (n.d.). MONOPOTASSIUM D-GLUCARATE. Retrieved from [Link]

-

Parker, H. L., et al. (2018). How to Synthesise High Purity, Crystalline d‐Glucaric Acid Selectively. ChemistryOpen, 7(8), 639-642. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). D-Glucaric acid, potassium sodium salt (1:1:1). Retrieved from [Link]

-

Perez, J. L., et al. (2008). Development of a method for the quantification of D-glucaric acid in different varieties of grapefruits by high-performance liquid chromatography and mass spectra. Journal of Chromatography A, 1190(1-2), 394-397. Retrieved from [Link]

-

V, A., & De, S. (2023). Mechanistic Understanding of D-Glucaric Acid to Support Liver Detoxification Essential to Muscle Health Using a Computational Systems Biology Approach. Bioengineering, 10(2), 195. Retrieved from [Link]

-

Jayaprakasha, G. K., et al. (2008). Development of a method for the quantification of D-glucaric acid in different varieties of grapefruits by high-performance liquid chromatography and mass spectra. Request PDF. Retrieved from [Link]

-

Poon, R., et al. (1993). HPLC Determination of D-Glucaric Acid in Human Urine. ResearchGate. Retrieved from [Link]

-

Carl ROTH. (2024, March 1). Safety Data Sheet: Potassium sodium tartrate tetrahydrate. Retrieved from [Link]

- CN1622952A - The preparation method of D-glucuronic acid. (2005). Google Patents.

-

Le, T. T., & Ebeler, S. E. (2016). Development of a Gas Chromatography-Mass Spectrometry Method for the Quantification of Glucaric Acid Derivatives in Beverage Substrates. Foods, 5(3), 53. Retrieved from [Link]

- CN112611821A - High Performance Liquid Chromatography Analysis Method of Calcium Gluconate Related Substances. (2021). Google Patents.

Sources

- 1. CAS 576-42-1: D-Glucaric acid, potassium salt (1:1) [cymitquimica.com]

- 2. Mechanistic Understanding of D-Glucaric Acid to Support Liver Detoxification Essential to Muscle Health Using a Computational Systems Biology Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. Buy Potassium D Glucarate Online - Affordable Price - 98% Purity, Pharmaceutical Grade [forecastchemicals.com]

- 7. Separation of bio-based glucaric acid via antisolvent crystallization and azeotropic drying - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC03984A [pubs.rsc.org]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. neogen.com [neogen.com]

- 10. sds.metasci.ca [sds.metasci.ca]

- 11. fishersci.es [fishersci.es]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Development of a method for the quantification of D-glucaric acid in different varieties of grapefruits by high-performance liquid chromatography and mass spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Application Notes & Protocols: Potassium Sodium D-Glucarate as a High-Performance, Phosphate-Free Detergent Builder

Introduction: The Imperative for Sustainable Detergent Builders

The formulation of modern detergents is a sophisticated balance of performance, cost, and environmental responsibility. For decades, phosphates, particularly sodium tripolyphosphate (STPP), were the cornerstone of detergent formulations due to their exceptional efficacy as "builders".[1][2] Builders enhance cleaning performance by sequestering hard water ions like calcium (Ca²⁺) and magnesium (Mg²⁺), which otherwise interfere with surfactant action, leading to poor cleaning and fabric incrustation.[1] However, the environmental impact of phosphates, chiefly their role in the eutrophication of waterways, has led to widespread legislative bans and a critical need for effective, eco-friendly alternatives.[3]

This has driven innovation towards phosphate-free builders, including zeolites, citrates, and polycarboxylates.[1][4] While these alternatives have seen commercial adoption, they often present a trade-off in performance, solubility, or biodegradability.[1] Potassium Sodium D-Glucarate (PSDG), a mixed salt of D-glucaric acid, emerges as a highly promising, bio-based solution. Derived from the oxidation of glucose, a renewable resource, D-glucaric acid and its salts are recognized for their strong chelating capabilities and favorable environmental profile.[5][6][7] The global market for glucaric acid is expanding, with detergents being a key application area, underscoring its industrial relevance.[8][9]

These application notes provide a comprehensive technical guide for researchers and formulators on the evaluation and implementation of Potassium Sodium D-Glucarate as a high-performance, sustainable builder in detergent systems.

Physicochemical Properties of Potassium Sodium D-Glucarate

Understanding the fundamental properties of PSDG is the first step in its successful formulation.

| Property | Value | Source |

| Chemical Name | D-Glucaric acid, potassium sodium salt (1:1:1) | [10] |

| CAS Number | 36221-96-2 | [10] |

| Molecular Formula | C₆H₈KNaO₈ | Derived from component parts |

| Appearance | White crystalline solid | [11] |

| Water Solubility | High | [5][11] |

| Biodegradability | Readily biodegradable | [12] |

| Source | Derived from D-glucaric acid, which is produced via the oxidation of glucose | [6][7] |

Mechanism of Action: Sequestration of Hard Water Ions

The primary function of PSDG as a detergent builder is its ability to act as a chelating agent. In hard water, dissolved Ca²⁺ and Mg²⁺ ions react with anionic surfactants, forming insoluble precipitates. This deactivates the surfactant and creates soap scum that deposits on fabrics and surfaces.

Potassium Sodium D-Glucarate, with its multiple carboxylate and hydroxyl groups, effectively sequesters these divalent cations, forming stable, water-soluble complexes. This action prevents the precipitation of surfactant salts, maintains the alkalinity of the wash liquor, and helps to disperse soil, thereby enhancing overall cleaning efficiency.[5][13]

Caption: Mechanism of PSDG as a detergent builder.

Experimental Protocols for Performance Evaluation

To validate the efficacy of PSDG, a series of standardized tests are required. The following protocols provide a framework for quantifying its performance as a builder.

Protocol 1: Determination of Calcium Sequestration Capacity

Objective: To quantify the amount of calcium ions that can be effectively chelated by a known concentration of PSDG. This is a primary indicator of builder performance.

Principle: This protocol uses an ion-selective electrode (ISE) to measure the decrease in free Ca²⁺ concentration in a solution as PSDG is added. The point at which the free Ca²⁺ level stabilizes indicates the binding capacity.

Materials & Equipment:

-

Potassium Sodium D-Glucarate (PSDG)

-

Calcium chloride (CaCl₂), analytical grade

-

Deionized water

-

pH meter and Calcium ion-selective electrode (ISE)

-

Magnetic stirrer and stir bars

-

Standard laboratory glassware (beakers, burettes, pipettes)

-

Buffer solution (e.g., Trizma, pH adjusted to 10.0)

Procedure:

-

Prepare a standard Calcium solution: Prepare a 0.1 M CaCl₂ stock solution in deionized water.

-

Prepare a PSDG solution: Prepare a 0.1 M PSDG solution in deionized water.

-

Calibration: Calibrate the Ca²⁺ ISE according to the manufacturer's instructions using standard CaCl₂ solutions of known concentrations.

-

Titration Setup:

-

Place 100 mL of the standard CaCl₂ solution into a 250 mL beaker with a magnetic stir bar.

-

Add buffer to adjust and maintain the pH at 10.0, simulating alkaline wash conditions.[14]

-

Immerse the calibrated Ca²⁺ ISE and pH electrode into the solution.

-

-

Titration:

-

Record the initial potential (mV) or Ca²⁺ concentration.

-

Begin adding the 0.1 M PSDG solution in small, precise increments (e.g., 0.5 mL) from a burette.

-

After each addition, allow the reading to stabilize and record the new potential.

-

Continue the titration until the potential readings become stable, indicating that further addition of PSDG does not significantly reduce the free Ca²⁺ concentration.

-

-

Data Analysis:

-

Plot the potential (mV) versus the volume of PSDG solution added.

-

The equivalence point, representing the complete sequestration of Ca²⁺, is determined from the inflection point of the titration curve.

-

Calculate the sequestration capacity, typically expressed as mg CaCO₃ per gram of PSDG.

-

Protocol 2: Evaluation of Detergency Performance in a Lab-Scale System